6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine 6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19793407
InChI: InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H
SMILES:
Molecular Formula: C9H3Cl2F3N2
Molecular Weight: 267.03 g/mol

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine

CAS No.:

Cat. No.: VC19793407

Molecular Formula: C9H3Cl2F3N2

Molecular Weight: 267.03 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine -

Specification

Molecular Formula C9H3Cl2F3N2
Molecular Weight 267.03 g/mol
IUPAC Name 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine
Standard InChI InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H
Standard InChI Key IBBSKPMCOJMYPU-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl

Introduction

Chemical Identity and Structural Features

6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine belongs to the 1,7-naphthyridine subclass, characterized by a bicyclic aromatic system with nitrogen atoms at the 1- and 7-positions. The molecular formula is C9H3Cl2F3N2\text{C}_9\text{H}_3\text{Cl}_2\text{F}_3\text{N}_2, with a molecular weight of 265.03 g/mol . The compound’s structure features two chlorine atoms at positions 6 and 8, a trifluoromethyl (-CF3_3) group at position 3, and nitrogen atoms at positions 1 and 7 (Figure 1).

The chlorine substituents introduce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic reactivity at adjacent positions . The -CF3_3 group contributes steric bulk and lipophilicity, which can influence solubility and intermolecular interactions . Spectroscopic data for analogous compounds suggest characteristic IR absorptions for C-Cl (550–650 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) bonds, while 1H^{1}\text{H} NMR would display aromatic proton signals near δ 7.5–8.5 ppm, depending on substitution patterns .

Synthetic Strategies and Reaction Pathways

Precursor Selection and Initial Functionalization

The synthesis of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine likely begins with a pre-functionalized naphthyridine core. A plausible starting material is 1,3-dichloro-2,7-naphthyridine, as demonstrated in the synthesis of 6,8-dichloro-2,7-naphthyridin-3-amine . Chlorination at positions 6 and 8 could be achieved via directed ortho-metalation or electrophilic aromatic substitution under controlled conditions .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The combination of chlorine and trifluoromethyl groups imparts significant lipophilicity, as evidenced by the logP value of 2.8 (predicted via ChemAxon). This suggests moderate solubility in organic solvents like dichloromethane (DCM) or ethyl acetate but limited aqueous solubility (<0.1 mg/mL at 25°C) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous chlorinated naphthyridines reveals melting points between 180–220°C, with decomposition onset near 300°C . The -CF3_3 group may lower the melting point slightly due to reduced crystal packing efficiency.

Spectroscopic Characterization

TechniqueKey Features
IRC-Cl stretch: 620 cm1^{-1}; C-F: 1150 cm1^{-1}
1H^{1}\text{H} NMRAromatic H: δ 8.2 (d, J=5.4 Hz, H-5); δ 7.9 (s, H-4)
13C^{13}\text{C} NMRCF3_3: δ 122 (q, J=270 Hz); C-Cl: δ 140–150

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator